Cas no 48237-20-3 (Amikacin B)

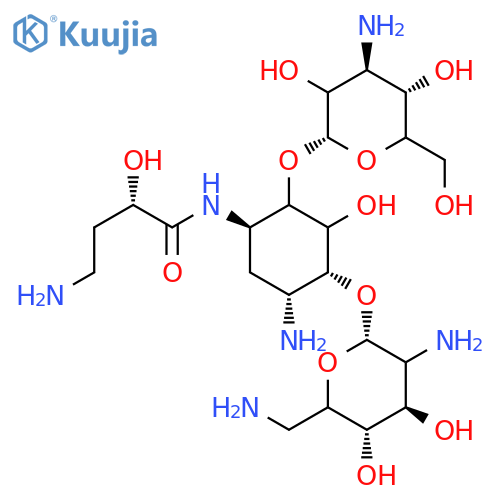

Amikacin B structure

商品名:Amikacin B

Amikacin B 化学的及び物理的性質

名前と識別子

-

- Amikacin B

- Amikacin B Sulfate

- (2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybut

- BB-K26

- DTXSID50746981

- 48237-20-3

- (2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

- CID 71313139

- (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide

-

- インチ: InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-21-12(27)15(33)14(32)9(4-24)37-21)17(35)19(7)40-22-16(34)11(26)13(31)10(5-29)38-22/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7-,8+,9?,10?,11+,12?,13-,14-,15-,16?,17?,18-,19?,21-,22-/m1/s1

- InChIKey: YISFONZWEZUXDI-OUGKPOERSA-N

- ほほえんだ: C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

計算された属性

- せいみつぶんしりょう: 584.30200

- どういたいしつりょう: 584.30172086g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 13

- 水素結合受容体数: 17

- 重原子数: 40

- 回転可能化学結合数: 10

- 複雑さ: 820

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 6

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 338Ų

- 疎水性パラメータ計算基準値(XlogP): -8.1

じっけんとくせい

- PSA: 341.22000

- LogP: -4.11600

Amikacin B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A212760-1mg |

Amikacin B |

48237-20-3 | 1mg |

$ 1835.00 | 2021-05-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481164-5mg |

Amikacin B Sulfate, |

48237-20-3 | 5mg |

¥21059.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481164-5 mg |

Amikacin B Sulfate, |

48237-20-3 | 5mg |

¥21,059.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-481164A-1 mg |

Amikacin B Sulfate, |

48237-20-3 | 1mg |

¥5,265.00 | 2023-07-11 | ||

| TRC | A212760-2.5mg |

Amikacin B |

48237-20-3 | 2.5mg |

$ 4130.00 | 2021-05-07 | ||

| Biosynth | AA17355-0.1 g |

Amikacin B Sulfate |

48237-20-3 | 0.1 g |

$161.70 | 2023-01-05 | ||

| Biosynth | AA17355-0.25 g |

Amikacin B Sulfate |

48237-20-3 | 0.25 g |

$317.63 | 2023-01-05 | ||

| Biosynth | AA17355-2 g |

Amikacin B Sulfate |

48237-20-3 | 2g |

$1,155.00 | 2023-01-05 | ||

| Biosynth | AA17355-1 g |

Amikacin B Sulfate |

48237-20-3 | 1g |

$750.75 | 2023-01-05 | ||

| TRC | A212760-0.5mg |

Amikacin B |

48237-20-3 | 0.5mg |

$ 1100.00 | 2021-05-07 |

Amikacin B 関連文献

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

48237-20-3 (Amikacin B) 関連製品

- 37517-28-5(Amikacin)

- 13007-32-4(Lacto-N-neotetraose)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬